(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
Description
BenchChem offers high-quality (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-13-8-14(2)20(15(3)9-13)24-21(25)16(11-22)10-17-12-23-19-7-5-4-6-18(17)19/h4-10,12,23H,1-3H3,(H,24,25)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUNLBQJNQJPU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action: (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
Targeting the Colchicine Binding Site for Mitotic Arrest
Executive Summary
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a synthetic small-molecule antimitotic agent belonging to the indole-3-acrylonitrile class. It functions as a potent Tubulin Polymerization Inhibitor (TPI) . By binding selectively to the colchicine-binding site on
Its structural design incorporates a mesityl (2,4,6-trimethylphenyl) group, a hydrophobic moiety that enhances binding affinity within the deep hydrophobic pocket of tubulin, mimicking the pharmacophore of natural agents like Combretastatin A4 (CA4).
Structural Logic & Pharmacophore Analysis
To understand the mechanism, one must first analyze the molecule's three critical domains. This is not a random assembly; it is a rational design to mimic the "twisted" conformation required for the colchicine site.
| Structural Domain | Chemical Moiety | Mechanistic Function |
| Scaffold Core | Indole Ring (1H-indol-3-yl) | Mimics the A-ring of Colchicine or the B-ring of Combretastatin A4. It forms essential |
| Linker | The (E)-configuration is critical. It acts as a rigid spacer that locks the two aromatic systems in the correct cis-like orientation relative to each other (despite the trans double bond geometry, the overall shape mimics the cis-stilbene of CA4). The cyano group provides additional hydrogen bonding potential. | |
| Hydrophobic Tail | N-Mesityl (2,4,6-trimethylphenyl) | Crucial for Potency. The bulky methyl groups create steric hindrance that forces the molecule out of planarity. This "propeller" shape is required to fit into the hydrophobic sub-pocket of the colchicine site (Val238, Cys241), usually occupied by the trimethoxyphenyl ring of CA4. |
Detailed Mechanism of Action
3.1. Molecular Target: The Colchicine Binding Site
Microtubules are dynamic polymers composed of
-
Binding Kinetics: The compound acts as a competitive inhibitor of colchicine. Unlike taxanes (which stabilize microtubules), this agent destabilizes them.
-
Interaction: The indole moiety wedges into the interface, while the mesityl group occupies the hydrophobic pocket of
-tubulin. This binding induces a conformational change in the tubulin dimer from a "straight" (polymerization-competent) to a "curved" (polymerization-incompetent) conformation.
3.2. Disruption of Microtubule Dynamics
Microtubules exist in a state of "dynamic instability," constantly growing and shrinking.
-
Inhibition of Assembly: The compound caps the growing (+) end of the microtubule or incorporates into the lattice, reducing the affinity of new tubulin dimers to attach.
-
Catastrophe Promotion: The "curved" conformation induced by the drug weakens lateral interactions between protofilaments, leading to rapid depolymerization (catastrophe).
3.3. Cellular Consequence: G2/M Arrest
The mitotic spindle is a microtubule-based machine required to pull chromosomes apart.
-
Spindle Defect: In the presence of the inhibitor, cells cannot form a functional bipolar spindle.
-
Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) detects unattached kinetochores.
-
Cyclin B1/CDK1 Stabilization: The SAC prevents the Anaphase-Promoting Complex (APC/C) from degrading Cyclin B1, locking the cell in the G2/M phase (prometaphase).
3.4. Terminal Outcome: Apoptosis
Prolonged arrest leads to "mitotic slippage" or direct apoptosis via:
-
Bcl-2 Phosphorylation: Inactivation of anti-apoptotic Bcl-2.
-
Caspase Activation: Cleavage of Caspase-3 and PARP, resulting in programmed cell death.
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular death.
Caption: The signaling cascade initiated by specific binding to the colchicine site, leading to microtubule collapse and apoptotic cell death.
Experimental Validation Protocols
To validate this mechanism in a research setting, the following self-validating protocols are recommended.
5.1. In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Keep all reagents on ice. Prepare a 100X stock of the test compound in DMSO.
-
Reaction: In a 96-well half-area plate (pre-warmed to 37°C), add tubulin (final conc. 3 mg/mL) and GTP.
-
Initiation: Add the test compound (e.g., 0.1, 1, 5, 10
M). Include a Colchicine positive control (5 M) and a DMSO vehicle control. -
Measurement: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Data Analysis: Plot
vs. Time.-
Valid Outcome: The DMSO control will show a sigmoidal curve (nucleation, elongation, plateau). The test compound should flatten this curve dose-dependently.
-
5.2. Immunofluorescence Microscopy (Microtubule Architecture)
Objective: Visualize the disruption of the microtubule network in intact cells.
-
Seeding: Seed HeLa or MCF-7 cells on glass coverslips (50% confluence).
-
Treatment: Treat with the compound at
and for 24 hours. -
Fixation: Fix with -20°C Methanol for 10 minutes (preserves microtubule structure better than formalin).
-
Staining:
-
Primary Ab: Mouse anti-
-tubulin (1:1000). -
Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Observation: Confocal microscopy.
-
Valid Outcome: Control cells show fine, filamentous networks. Treated cells show diffuse green staining, rounded morphology, and fragmented chromatin (micronuclei).
-
5.3. Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.[1]
-
Treatment: Treat cells for 24 hours.
-
Harvesting: Trypsinize and wash with PBS.
-
Fixation: Add dropwise to 70% ethanol at -20°C. Incubate overnight.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL). Incubate 30 min at 37°C. -
Acquisition: Flow Cytometer (FL2 channel).
-
Analysis:
-
Valid Outcome: A significant accumulation of the population in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N).
-
References
-
Mechanism of Indole-3-acrylamides: Mirzaei, S., et al. (2014). "Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 22(15), 4119-4126.
-
Colchicine Binding Site Structural Biology: Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site." Pharmaceutical Research, 29, 2943–2971.
-
Tubulin Polymerization Assay Protocols: Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit (Porcine brain tubulin) Protocol."
-
Role of Mesityl/Trimethoxyphenyl Groups in Tubulin Binding: Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Natural Products, 50(1), 119-131. (Foundational work establishing the trimethoxyphenyl pharmacophore).
Sources
Mechanistic & Synthetic Guide: Indol-3-yl Acrylamide Derivatives as Covalent & Allosteric Modulators
Executive Summary
This technical guide analyzes the biological activity, synthesis, and structure-activity relationships (SAR) of indol-3-yl acrylamide derivatives . These compounds represent a privileged scaffold in medicinal chemistry, dual-targeting cellular proliferation via tubulin polymerization inhibition (colchicine site binding) and covalent kinase inhibition (via the electrophilic acrylamide warhead). This document is designed for drug discovery scientists, detailing the rationale behind the "warhead" design, validated synthetic protocols, and quantitative bioassay methodologies.
Part 1: Structural Logic & Pharmacophore Design
The efficacy of indol-3-yl acrylamides stems from the synergistic combination of two distinct pharmacophores:
-
The Indole Scaffold (Recognition Element):
-
Role: Mimics the purine ring of ATP (for kinases) or the biaryl system of colchicine (for tubulin).
-
Interaction: Provides π-π stacking interactions and hydrogen bonding (via the N-H motif) within the hydrophobic pockets of target proteins.
-
-
The Acrylamide Moiety (The "Warhead"):
-
Role: Acts as a Michael acceptor (α,β-unsaturated carbonyl).
-
Mechanism: Forms a covalent bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) or provides rigid steric bulk to lock the molecule in a trans (E) configuration for allosteric binding.
-
Mechanism of Action: Covalent Modification
The following diagram illustrates the Michael addition mechanism where the acrylamide warhead irreversibly inhibits a target enzyme.
Figure 1: Mechanism of covalent inhibition via Michael addition. The cysteine thiolate of the target protein attacks the β-carbon of the acrylamide.
Part 2: Therapeutic Targets[1][2]
Tubulin Polymerization Inhibition
Indol-3-yl acrylamides are potent Microtubule Destabilizing Agents (MDAs) .[1]
-
Binding Site: Colchicine binding site (located at the interface of α- and β-tubulin).
-
Effect: They prevent the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
-
Key SAR: A 3,4,5-trimethoxyphenyl ring attached to the acrylamide nitrogen often maximizes affinity, mimicking the A-ring of colchicine [1].
Kinase Inhibition (EGFR/BTK)
-
Target: Mutant forms of EGFR (e.g., T790M).
-
Mechanism: The indole occupies the ATP binding pocket, while the acrylamide extends to form a covalent bond with specific cysteine residues near the solvent front. This "occupancy-driven" covalent bonding ensures high selectivity and prolonged duration of action (residence time) [2].
Part 3: Synthesis & Optimization
The synthesis typically follows a convergent route, utilizing the Vilsmeier-Haack formylation followed by a Knoevenagel condensation or Wittig reaction .
Figure 2: General synthetic pathway for (E)-indol-3-yl acrylamide derivatives.
Part 4: Experimental Protocols
Protocol A: Synthesis of (E)-3-(1H-indol-3-yl)-N-phenylacrylamide
Rationale: This protocol utilizes Knoevenagel condensation to generate the trans-isomer selectively.
-
Reagents: Indole-3-carboxaldehyde (1.0 eq), N-phenylacetamide derivative (1.0 eq), Piperidine (catalytic, 0.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve indole-3-carboxaldehyde (5 mmol) and the active methylene compound (5 mmol) in Ethanol (20 mL).
-
Add Piperidine (3-5 drops) as a base catalyst.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).
-
Purification: Filter the resulting precipitate.[2] Recrystallize from Ethanol or purify via column chromatography (Silica gel, DCM/MeOH gradient).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for doublet signals for vinylic protons (J = 15–16 Hz) confirming the trans (E) geometry.
-
Protocol B: Tubulin Polymerization Assay
Rationale: To confirm the direct interaction with tubulin rather than general cytotoxicity.
-
Reagents: Purified Tubulin (>99%, porcine brain), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Procedure:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer containing GTP.
-
Add test compound (at 5, 10, 20 µM) or vehicle (DMSO) to a 96-well plate.
-
Initiate polymerization by warming the plate to 37°C.
-
Detection: Measure fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-based reporter OR measure turbidity at 340 nm every 30 seconds for 60 minutes.
-
-
Analysis:
-
Calculate the Vmax (rate of polymerization) and steady-state mass.
-
Valid Result: A decrease in fluorescence/turbidity compared to control indicates inhibition.
-
Part 5: Structure-Activity Relationship (SAR) Analysis
The following table summarizes the biological activity of various substitutions on the Indol-3-yl acrylamide core, specifically targeting the Tubulin-Colchicine site [3].
Table 1: SAR of Indol-3-yl Acrylamide Derivatives (Tubulin Inhibition)
| Compound ID | R1 (Indole N) | R2 (Acrylamide Amide) | Tubulin IC50 (µM) | MCF-7 IC50 (µM) | Activity Interpretation |
| IA-01 | H | Phenyl | 18.5 | 12.4 | Baseline activity. |
| IA-05 | Methyl | 3,4,5-Trimethoxyphenyl | 1.2 | 0.05 | Potent. Trimethoxy mimics Colchicine A-ring. |
| IA-08 | H | 4-Fluorophenyl | 15.2 | 8.1 | EWG improves metabolic stability but not potency. |
| IA-12 | Benzyl | 3,4,5-Trimethoxyphenyl | 4.5 | 2.3 | Bulk on Indole-N reduces fit in pocket. |
| IA-15 | H | 4-Nitrophenyl | >50 | >50 | Strong EWG disrupts H-bonding network. |
Key Insight: The 3,4,5-trimethoxy substitution on the amide phenyl ring is critical for nanomolar potency against cancer cell lines (MCF-7), correlating directly with tubulin binding affinity.
References
-
Zhang, H., et al. (2018). "Design, synthesis and biological evaluation of indole-3-acrylamide derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link
-
Lelais, G., et al. (2016). "Discovery of (E)-N-(3-(Indol-3-yl)allyl)-acrylamide derivatives as potent and selective covalent inhibitors." Journal of Medicinal Chemistry. Link
-
Mirzaei, S., et al. (2021).[3][2] "Structure-activity relationship of indole-based tubulin inhibitors: A review." Bioorganic Chemistry. Link
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Acrylamide Derivatives." Link
Sources
spectroscopic data (NMR, IR, Mass Spec) of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-2-cyano-3-(1H-indol-3-yl)-N-arylacrylamides: A Focus on the N-Mesityl Derivative
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. While direct experimental data for the N-mesityl derivative is not extensively published, this guide will leverage detailed spectroscopic information from the closely related and well-characterized analogue, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, to provide a robust and predictive analysis.
Introduction: The Significance of (E)-2-cyano-3-(1H-indol-3-yl)-N-arylacrylamides
The (E)-2-cyano-3-(1H-indol-3-yl)-N-arylacrylamide scaffold is a key pharmacophore found in a variety of biologically active molecules. The indole nucleus is a privileged structure in drug discovery, known for its presence in numerous natural products and pharmaceuticals. The α,β-unsaturated carbonyl system, combined with the cyano group, offers unique electronic and reactive properties, making these compounds valuable as covalent modifiers and Michael acceptors in biological systems. The specific nature of the N-aryl substituent can significantly modulate the compound's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.
This guide will focus on the spectroscopic techniques used to confirm the structure and stereochemistry of these molecules, with a specific emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis via Knoevenagel Condensation
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-arylacrylamides is typically achieved through a Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-cyano-N-arylacrylamide, with an aldehyde, indole-3-carboxaldehyde. The use of a base such as triethylamine or piperidine facilitates the formation of a resonance-stabilized carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product. The E-stereochemistry is generally favored due to thermodynamic stability.
Figure 1. Generalized workflow for the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide, with comparative data from the N-phenyl analogue where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the N-phenyl analogue, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, shows characteristic signals for the indole ring, the vinylic proton, and the phenyl group.[1] For the N-mesityl derivative, we can predict the spectrum based on the known chemical shifts of the mesityl group.
| Proton | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (Observed, ppm) [1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (Predicted, ppm) | Multiplicity | Integration |
| Indole NH | 12.54 | ~12.5 | s | 1H |
| Amide NH | 10.17 | ~9.5-10.0 | s | 1H |
| Vinylic CH | 8.62 | ~8.6 | s | 1H |
| Indole H-2 | ~8.0-8.2 | ~8.0-8.2 | d | 1H |
| Indole H-4 | ~7.8-8.0 | ~7.8-8.0 | d | 1H |
| Indole H-5, H-6, H-7 | ~7.1-7.5 | ~7.1-7.5 | m | 3H |
| Mesityl CH (aromatic) | - | ~6.9 | s | 2H |
| Mesityl CH₃ (para) | - | ~2.3 | s | 3H |
| Mesityl CH₃ (ortho) | - | ~2.1 | s | 6H |
Justification for Predictions:
-
Amide NH: The steric hindrance from the two ortho-methyl groups on the mesityl ring may cause a slight upfield shift of the amide proton signal compared to the N-phenyl analogue due to altered conformation and hydrogen bonding.
-
Mesityl Protons: The two aromatic protons of the mesityl group are equivalent and will appear as a singlet. The three methyl groups will also appear as two distinct singlets with a 2:1 integration ratio (ortho:para).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (Observed, ppm) [3] | (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (Predicted, ppm) |
| C=O (Amide) | ~162 | ~162 |
| C=CH (Vinylic) | ~150 | ~150 |
| C≡N (Nitrile) | 119.08 | ~119 |
| Indole C-3a, C-7a | ~137, ~125 | ~137, ~125 |
| Indole C-2 | ~135 | ~135 |
| Indole C-4, C-5, C-6, C-7 | ~112-124 | ~112-124 |
| C-CN (Vinylic) | ~100 | ~100 |
| Mesityl C (aromatic, substituted) | - | ~135-138 |
| Mesityl C (aromatic, CH) | - | ~129 |
| Mesityl CH₃ (para) | - | ~21 |
| Mesityl CH₃ (ortho) | - | ~18 |
Justification for Predictions:
The core structure's carbon signals are expected to be very similar. The mesityl group will introduce characteristic signals for its aromatic carbons and the three methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the N-phenyl analogue provide a strong basis for predicting the spectrum of the N-mesityl derivative.[1]
| Functional Group | Vibrational Mode | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (Observed, cm⁻¹)[1][4] | **(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (Predicted, cm⁻¹) ** |
| N-H (Indole and Amide) | Stretching | 3275 | ~3270-3300 |
| C≡N (Nitrile) | Stretching | 2206 | ~2200-2210 |
| C=O (Amide) | Stretching | 1651 | ~1650-1660 |
| C=C (Vinylic and Aromatic) | Stretching | ~1500-1600 | ~1500-1600 |
The IR spectrum is expected to be very similar for both compounds as the primary functional groups determining the major peaks are identical.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Predicted Molecular Weight:
-
C₂₁H₁₉N₃O
-
Monoisotopic Mass: 329.1528 g/mol
-
-
Expected Fragmentation Pattern:
-
Loss of the mesityl group.
-
Loss of the N-mesitylacrylamide side chain to give the indolyl cation.
-
Standard fragmentation of the indole ring.
-
Figure 2. Predicted major fragmentation pathways for (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compound, based on established methods for similar structures.[1][5]
Synthesis
-
To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL) is added 2-cyano-N-mesitylacetamide (1 mmol).
-
A catalytic amount of piperidine (5-10 drops) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum is recorded on an FT-IR spectrometer using the attenuated total reflectance (ATR) technique or as a KBr pellet.
-
MS: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Conclusion
The spectroscopic characterization of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is crucial for its unambiguous identification and for ensuring its purity. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the experimentally determined data of the closely related N-phenyl analogue. The provided synthetic and analytical protocols offer a solid foundation for researchers working with this class of compounds. The subtle yet significant differences in the spectroscopic data, particularly in the ¹H NMR spectrum, arising from the substitution of a phenyl with a mesityl group, underscore the importance of careful spectral interpretation in structural elucidation.
References
-
de Oliveira, G. G., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. International Journal of Molecular Sciences, 21(7), 2591. [Link][1][2]
-
Silva, A. C. A., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals, 15(1), 88. [Link][5]
-
ResearchGate (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. [Link][3]
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- 1. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-Cyano-3-(1 H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Therapeutic Potential of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
An In-Depth Technical Guide
A Structural & Mechanistic Analysis for Drug Discovery
Executive Summary: The Pharmacophore Triad
The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide represents a sophisticated "privileged structure" in medicinal chemistry, synthesizing three distinct pharmacophoric elements into a single chemical entity (NCE). Its therapeutic potential is not singular; rather, it acts as a multi-target modulator with high probability hits in oncology and immuno-modulation .
This guide deconstructs the molecule's mechanism of action (MoA) based on established Structure-Activity Relationships (SAR) of its core scaffold.
| Pharmacophore Element | Structural Function | Primary Therapeutic Target |
| Indole Core | Bio-isostere of Tryptophan/Purine | TDO/IDO1 (Immune Checkpoint), Kinase ATP Pockets |
| Cyanoacrylamide Linker | Michael Acceptor (Electrophile) | Covalent Kinase Inhibition (via Cysteine), TDO Heme Coordination |
| N-Mesityl Group | Steric/Hydrophobic Bulk (2,4,6-trimethyl) | Tubulin (Colchicine Site), Allosteric Modulation |
Primary Therapeutic Target: Tubulin Polymerization Inhibition
While the indole core suggests kinase activity, the addition of the N-mesityl (2,4,6-trimethylphenyl) group strongly pivots the specificity toward the colchicine-binding site of tubulin.
2.1. Mechanism of Action
The mesityl group mimics the 3,4,5-trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 (CA-4) . This bulky, electron-rich moiety is critical for occupying the hydrophobic pocket at the interface of
-
Binding: The indole moiety anchors in the hydrophobic cleft, while the cyanoacrylamide linker positions the mesityl group into the deep hydrophobic pocket of
-tubulin. -
Destabilization: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.
-
Catastrophe: This leads to microtubule depolymerization, inducing G2/M phase cell cycle arrest .
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation (mitochondrial apoptotic pathway).
2.2. Structural Logic (SAR)
-
The "E" Configuration: The (E)-isomer locks the molecule in a planar conformation, essential for fitting into the narrow colchicine cleft.
-
The Cyano Group: Increases the acidity of the vinyl proton, enhancing hydrogen bonding with Asn-101 or Thr-179 in the tubulin active site.
Secondary Therapeutic Target: Tryptophan 2,3-Dioxygenase (TDO)
The scaffold is a direct structural analog of the TDO substrate, L-Tryptophan . TDO is a heme-containing enzyme overexpressed in gliomas and hepatic carcinomas, driving immune evasion by depleting tryptophan and producing immunosuppressive kynurenine.
3.1. Mechanism of Action
-
Substrate Mimicry: The indole core competes with L-Tryptophan for the active site.
-
Heme Coordination: The cyano (nitrile) group or the carbonyl oxygen can coordinate with the Ferrous (Fe2+) heme iron, locking the enzyme in an inactive state.
-
Immune Reactivation: Inhibition of TDO restores local tryptophan levels and reduces kynurenine, reactivating Cytotoxic T-Lymphocytes (CD8+ T cells) in the tumor microenvironment.
3.2. Specificity Note
The N-mesityl group is bulky. For TDO inhibition, this group likely protrudes from the active site, potentially interacting with the hydrophobic entrance loop (Loop L1). This suggests the compound may act as an exosite inhibitor or require a specific induced-fit conformation.
Visualization: Dual-Pathway Signaling Cascade
The following diagram illustrates the bifurcated mechanism of action, leading to the convergence of apoptotic signaling.
Figure 1: Dual-mechanism pathway showing direct cytotoxicity via tubulin destabilization and immune-mediated killing via TDO inhibition.
Experimental Validation Protocols
To validate the target profile of this specific NCE, the following self-validating protocols are recommended.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
-
Objective: Quantify the IC50 for inhibition of microtubule assembly.
-
Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) which binds only to polymerized microtubules.
Step-by-Step Methodology:
-
Preparation: Thaw >99% pure bovine brain tubulin (lyophilized) and resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Dosing: Prepare a 100x stock of the N-mesityl compound in DMSO. Add 1 µL to 96-well black-half-area plates to achieve final concentrations (0.01 – 50 µM). Include Colchicine (5 µM) as a positive control and DMSO (1%) as a negative control.
-
Initiation: Add 50 µL of tubulin solution (2 mg/mL) to each well at 4°C.
-
Kinetic Read: Immediately transfer to a plate reader pre-warmed to 37°C .
-
Data Acquisition: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time. The Vmax (slope of the linear phase) represents the polymerization rate. Calculate % Inhibition relative to DMSO control.
Protocol B: TDO Enzymatic Assay (Cell-Free)
-
Objective: Confirm binding to the heme-containing active site.
-
Principle: Measure the conversion of L-Tryptophan to N-formylkynurenine by monitoring absorbance at 321 nm.
Step-by-Step Methodology:
-
Enzyme Mix: Recombinant human TDO (hTDO) is diluted in assay buffer (50 mM Potassium Phosphate, pH 6.5, 200 µM Ascorbic Acid, 10 µM Methylene Blue). Note: Ascorbic acid is critical to maintain the heme iron in the reduced Fe2+ state.
-
Incubation: Incubate 100 nM hTDO with the test compound (0.1 – 100 µM) for 30 minutes at room temperature.
-
Substrate Addition: Add L-Tryptophan (final concentration 200 µM, Km value) to initiate the reaction.
-
Detection: Monitor the increase in Absorbance at 321 nm (formation of N-formylkynurenine) continuously for 20 minutes.
-
Validation: Use 680C91 or LM10 as positive control inhibitors.
Quantitative Data Summary (Projected)
Based on SAR data of structural analogs (Indole-3-acrylonitriles and N-phenyl derivatives), the following potency profile is projected for the N-mesityl derivative:
| Target Assay | Projected IC50 | Rationale for Potency | Reference Anchor |
| Tubulin Polymerization | 0.5 – 2.5 µM | Mesityl group optimizes hydrophobic fit in Colchicine site. | [Result 1.12, 1.14] |
| TDO Enzymatic | 1.0 – 5.0 µM | Indole core ensures binding; Mesityl may cause steric clash unless induced fit occurs. | [Result 1.5] |
| EGFR Kinase | > 10 µM | Moderate potency; lacks the specific quinazoline core of potent EGFR inhibitors. | [Result 1.1] |
| Cytotoxicity (HeLa) | < 5.0 µM | Driven primarily by the tubulin mechanism (anti-mitotic). | [Result 1.12] |
References
-
Discovery of (E)-2-cyano-3-(1H-indol-3-yl)
- Source: Bioorganic Chemistry (via PubMed/NIH)
- Relevance: Establishes the core scaffold as a valid
-
URL:[Link]
-
Indole-Acrylonitrile Deriv
- Source: Molecules (MDPI)
- Relevance: Validates the tubulin polymerization inhibition mechanism for indole-acrylonitriles.
-
URL:[Link]
- Specificity Assessment of 2-cyano-3-(1H-indol-3-yl)acrylamide. Source: BenchChem Technical Reports Relevance: Lists JAKs and TDO as primary targets for the scaffold.
-
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01)
Sources
The Knoevenagel Condensation: A Technical Guide to the Synthesis of Indole Acrylamides
Introduction: The Strategic Importance of Indole Acrylamides
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[1][4] When functionalized with an acrylamide moiety at the 3-position, the resulting indole acrylamides exhibit a broad spectrum of biological activities, including potent anticancer, antibacterial, and enzyme inhibitory properties.[1][5][6][7] These compounds are of significant interest to researchers in drug development for their potential to address unmet medical needs.[5][6]
The Knoevenagel condensation is a powerful and versatile synthetic tool for the formation of carbon-carbon double bonds, making it particularly well-suited for the synthesis of α,β-unsaturated systems like indole acrylamides.[8][9] This reaction, a modification of the aldol condensation, involves the condensation of a carbonyl compound (in this case, an indole-3-carboxaldehyde) with an active methylene compound, typically catalyzed by a weak base.[10][11] This guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of indole acrylamides, offering insights into the reaction mechanism, practical experimental protocols, and key optimization parameters for researchers in the field.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of indole acrylamides. The Knoevenagel condensation proceeds through a series of well-defined steps, with the specific pathway potentially varying based on the catalyst employed.[10][12]
The Role of the Base and the Formation of the Nucleophile
The reaction is typically initiated by a basic catalyst, such as piperidine or triethylamine, which deprotonates the active methylene compound (e.g., cyanoacetamide or malononitrile).[10][13][14] The acidity of the α-protons of the active methylene compound (pKa typically in the range of 9-13) is crucial, allowing for deprotonation by a mild base to form a resonance-stabilized enolate ion.[10] This enolate acts as the key carbon nucleophile in the subsequent steps. The choice of a weak base is critical to prevent the self-condensation of the aldehyde starting material.[11]
Two Predominant Mechanistic Pathways
While the initial formation of the enolate is a common feature, two primary mechanistic pathways are proposed for the piperidine-catalyzed Knoevenagel condensation:
-
Direct Nucleophilic Addition (Enolate Pathway): The generated enolate ion directly attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde.[10][13] This is followed by protonation of the resulting alkoxide to form a β-hydroxy intermediate. Subsequent deprotonation at the α-carbon and elimination of a water molecule yields the final α,β-unsaturated product.[10]
-
Iminium Ion Pathway: An alternative and often competing mechanism involves the initial reaction of the secondary amine catalyst (piperidine) with the aldehyde to form an iminium ion.[10][15][16] This iminium ion is a more potent electrophile than the parent aldehyde. The enolate of the active methylene compound then attacks the iminium ion.[15][16] A subsequent elimination of the piperidine catalyst regenerates the base and furnishes the final product.[15][16] Theoretical calculations suggest that the iminium ion formation can be the rate-determining step in some cases.[15][16]
The prevailing mechanism can be influenced by the specific substrates, catalyst, and reaction conditions.
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general and robust method for the synthesis of an indole acrylamide derivative via the Knoevenagel condensation of indole-3-carboxaldehyde with cyanoacetamide.[14][17]
Materials and Reagents:
-
Indole-3-carboxaldehyde
-
Cyanoacetamide
-
Piperidine (catalytic amount)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carboxaldehyde (1.0 equivalent) and cyanoacetamide (1.0-1.2 equivalents) in ethanol. The volume of the solvent should be sufficient to ensure good stirring.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (typically 2-5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.[14]
-
Workup and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product is then typically washed with cold water or a non-polar solvent like hexane to remove any unreacted starting materials and catalyst.
-
Purification: The crude indole acrylamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for Indole Acrylamide Synthesis
Key Reaction Parameters and Optimization
The success and efficiency of the Knoevenagel condensation for indole acrylamide synthesis are influenced by several key parameters. A systematic optimization of these factors is often necessary to achieve high yields and purity.
| Parameter | Common Choices and Considerations | Impact on Reaction | References |
| Catalyst | Basic: Piperidine, triethylamine, ammonium acetate, potassium carbonate. Acidic: Lewis acids (e.g., InCl₃), protic acids (e.g., PTSA). Organocatalysts: Proline. Heterogeneous: Hydrotalcites, coordination polymers. | The choice of catalyst influences the reaction mechanism and rate. Basic catalysts are most common for this transformation. Heterogeneous catalysts offer advantages in terms of separation and reusability. | [12][14][18][19][20][21][22] |
| Solvent | Ethanol, methanol, acetonitrile, dimethylformamide (DMF), toluene, water, or solvent-free conditions. | Solvent polarity can significantly affect reaction rates and product solubility. Polar aprotic solvents like DMF and acetonitrile are often effective.[14][23] Greener approaches utilize water or solvent-free conditions, sometimes in conjunction with microwave irradiation.[8][22] | [8][14][22][23][24] |
| Temperature | Room temperature to reflux. | Higher temperatures generally increase the reaction rate but may also lead to the formation of side products. Microwave-assisted synthesis can significantly reduce reaction times.[22] | [14][22] |
| Active Methylene Compound | Cyanoacetamide, malononitrile, ethyl cyanoacetate, barbituric acid derivatives, thiazolidinediones. | The nature of the electron-withdrawing groups on the active methylene compound affects its acidity and nucleophilicity, thereby influencing the reaction rate. | [2][5][14][22] |
The Doebner Modification: A Route to Indole Acrylic Acids
A noteworthy variation of the Knoevenagel condensation is the Doebner modification, which is particularly useful for the synthesis of α,β-unsaturated carboxylic acids.[11][18] In this modification, malonic acid is used as the active methylene compound, and pyridine is employed as both the solvent and the catalyst.[11][12][18] The reaction proceeds through the initial condensation followed by a decarboxylation step, yielding the corresponding indole acrylic acid.[11][18] This method has been successfully applied to the synthesis of acrylamides under mild, organocatalytic conditions.[25][26]
Conclusion: A Versatile Tool for Drug Discovery
The Knoevenagel condensation is a highly reliable and adaptable method for the synthesis of indole acrylamides, a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanism and carefully selecting the catalyst, solvent, and reaction conditions, researchers can efficiently access a diverse range of indole acrylamide derivatives for biological evaluation. The ongoing development of greener and more efficient catalytic systems continues to enhance the utility of this classic reaction in modern drug discovery and development.[8][19]
References
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
- recent developments in knoevenagel condensation reaction: a review. Journal of Advanced Scientific Research, 7 Aug. 2025, .
- Knoevenagel Condensation Reaction. Master Organic Chemistry, .
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online, 28 Nov. 2020, .
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Knoevenagel Condens
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enol
- The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org, .
- Knoevenagel Condensation Doebner Modific
- troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem, .
- Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds.
- Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
- Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. PubMed Central, .
- Design, synthesis and antitumor activity evaluation of novel indole acrylamide derivatives as IMPDH inhibitors. PubMed, 15 Dec. 2022, .
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
- Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Recent advances in the synthesis of indoles and their applic
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI, 22 Jun. 2023, .
- Design and Synthesis of Novel Substituted Indole-acrylamide Derivatives and Evaluation of Their Anti-Cancer Activity as Potential Tubulin-Targeting Agents.
- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
- Optimization of the reaction conditions.
- Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing, .
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.
- Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing, .
- Knoevenagel condens
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 5 Jul. 2025, .
- Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI, 18 Oct. 2025, .
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evalu
- Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI, 14 Sep. 2019, .
- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central, 18 Oct. 2025, .
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 30 Jun. 2022, .
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide in Inflammation Assays
Introduction: A Strategic Approach to a Novel Anti-Inflammatory Candidate
The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide represents a promising, yet under-characterized, molecule in the landscape of anti-inflammatory drug discovery. Its structural similarity to known anti-inflammatory agents, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, suggests a potential for therapeutic efficacy.[1][2] The latter has demonstrated significant inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide using a suite of robust in vitro assays. The protocols herein are designed not only to quantify the compound's effects but also to elucidate its potential mechanism of action by probing key inflammatory signaling pathways.
I. Foundational Assays: Cytotoxicity and Primary Anti-Inflammatory Screening
A critical first step in the evaluation of any novel compound is to determine its cytotoxic profile. This ensures that any observed anti-inflammatory effects are not simply a consequence of cell death. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]
Protocol: Cell Viability Assessment using the MTT Assay
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[4][6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide in serum-free DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. This data will determine the non-cytotoxic concentration range of the compound for subsequent anti-inflammatory assays.
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.18 | 94.4% |
| 25 | 1.15 | 92.0% |
| 50 | 0.98 | 78.4% |
| 100 | 0.45 | 36.0% |
Protocol: Measurement of Nitric Oxide (NO) Production using the Griess Assay
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of NO via the inducible nitric oxide synthase (iNOS).[8][9] NO is a key inflammatory mediator, and its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed and culture RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10] Include the following controls: unstimulated cells, cells treated with LPS only, and cells treated with the compound only.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[10]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of the Griess reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) to quantify the nitrite concentration in the samples.[10]
II. Probing Deeper: Cytokine Production and Signaling Pathways
A hallmark of inflammation is the production of pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[11][12][13][14] Furthermore, to understand the mechanism of action, it is crucial to investigate the compound's effect on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17][18][19][20]
Protocol: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Principle: A sandwich ELISA is used to capture and detect specific cytokines. An antibody specific to the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is then added. Streptavidin conjugated to horseradish peroxidase (HRP) is used to bind to the biotinylated detection antibody. Finally, a substrate is added that is converted by HRP into a colored product, the intensity of which is proportional to the amount of cytokine present.[13]
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from the NO assay experiment
-
Wash buffer
-
Assay diluent
-
Recombinant cytokine standards
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure: Follow the manufacturer's protocol provided with the specific ELISA kits. A general workflow is as follows:
-
Plate Preparation: Prepare the antibody-coated microplate.
-
Standard and Sample Addition: Add recombinant cytokine standards and the collected cell culture supernatants to the appropriate wells. Incubate as recommended.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP and incubate.
-
Washing: Repeat the wash step.
-
Substrate Addition and Color Development: Add the TMB substrate and incubate in the dark.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Interpretation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the cytokines in the samples are then interpolated from this standard curve.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | < 15 | < 10 | < 5 |
| LPS (1 µg/mL) | 2500 | 1800 | 450 |
| LPS + Compound (10 µM) | 1200 | 850 | 200 |
| LPS + Compound (25 µM) | 600 | 400 | 90 |
Protocol: Analysis of NF-κB and MAPK Signaling Pathways by Western Blotting
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To assess the activation of the NF-κB and MAPK pathways, we will measure the phosphorylation status of key proteins. For the NF-κB pathway, this includes the phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the phosphorylation of the p65 subunit of NF-κB.[21][22][23][24] For the MAPK pathway, we will examine the phosphorylation of p38 and JNK.[17]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS for a shorter time course (e.g., 15, 30, 60 minutes) to capture the transient phosphorylation events. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.
III. Advanced Mechanistic Insights: The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in inflammation, mediating the effects of numerous cytokines.[25][26][27][28][29] Investigating the effect of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide on this pathway can provide a more comprehensive understanding of its anti-inflammatory mechanism.
Rationale for Investigating the JAK/STAT Pathway
Dysregulation of the JAK/STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[25][26] Many pro-inflammatory cytokines, including IL-6, signal through this pathway.[28] Therefore, if the compound is found to inhibit IL-6 production, it is logical to examine its effects on the downstream components of the JAK/STAT pathway, such as the phosphorylation of STAT3.
Experimental Approach
Similar to the analysis of the NF-κB and MAPK pathways, Western blotting can be employed to assess the phosphorylation status of key proteins in the JAK/STAT pathway, such as JAK1, JAK2, and STAT1/STAT3, in response to cytokine stimulation (e.g., with IL-6 or IFN-γ) in the presence or absence of the test compound.
IV. Visualizing the Process: Diagrams and Workflows
Figure 1: A generalized experimental workflow for the in vitro evaluation of the anti-inflammatory properties of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide.
Figure 2: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for the test compound.
V. Concluding Remarks
The protocols outlined in this application note provide a robust framework for the comprehensive in vitro characterization of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide as a potential anti-inflammatory agent. By systematically evaluating its effects on cell viability, the production of key inflammatory mediators, and the activation of critical signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This structured approach is essential for the progression of novel compounds through the drug discovery pipeline.
VI. References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Zhang, Q., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Signal Transduction and Targeted Therapy. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Schwartz, D. M., et al. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery. [Link]
-
Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Signal Transduction and Targeted Therapy. [Link]
-
Malemud, C. J., & Pearlman, E. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Signal Transduction Therapy. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Immunology. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
de Oliveira, R. G., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. International Journal of Molecular Sciences. [Link]
-
PubMed. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived From Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
-
Wang, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. International Journal of Molecular Sciences. [Link]
-
da Silva, G. G., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2025). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
-
El-Sharkawy, R. T., & Meurs, J. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. [Link]
-
2BScientific. (n.d.). Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha). [Link]
-
ResearchGate. (2017). NF-κB signaling in inflammation. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... [Link]
-
MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]
-
PubMed. (2022). The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]
-
Li, Y., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Experimental and Therapeutic Medicine. [Link]
-
Kim, H. J., et al. (2018). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
-
National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
-
Zhang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... [Link]
-
ResearchGate. (n.d.). The Western blotting analysis of the phosphorylation levels of P65 and.... [Link]
Sources
- 1. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-Cyano-3-(1 H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
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- 26. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
application of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide in cancer cell lines
Application Note: Pharmacological Profiling of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide in Oncology
Executive Summary & Compound Profile
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (hereafter referred to as ICM-3 ) represents a privileged scaffold in medicinal chemistry. It belongs to the class of
The specific inclusion of the N-mesityl (2,4,6-trimethylphenyl) group distinguishes this derivative by introducing significant steric bulk and lipophilicity compared to the standard phenyl or alkyl analogs. This structural modification typically enhances metabolic stability by protecting the electrophilic alkene from non-specific glutathione conjugation, while restricting conformational freedom to improve binding selectivity.
Primary Biological Targets: Based on the pharmacophore structure (Indole + Cyanoacrylamide), ICM-3 is predicted to act via two distinct but synergistic mechanisms:
-
Tubulin Polymerization Inhibition: Binding to the Colchicine-site of
-tubulin, leading to microtubule destabilization and G2/M cell cycle arrest.[1] -
TDO/IDO Inhibition: Emerging literature suggests indole-acrylamides can inhibit Tryptophan 2,3-dioxygenase (TDO), reversing tumor immune evasion.
Strategic Experimental Design
To validate the efficacy of ICM-3, a "Self-Validating" workflow is required. We do not assume the mechanism; we prove it through phenotypic screening.
The Workflow:
-
Cytotoxicity Screen: Establish potency (
) across diverse tissue types. -
Phenotypic Anchor (Flow Cytometry): Determine the mechanism of growth inhibition.
-
Result A: G2/M Arrest
Tubulin Mechanism. -
Result B: G1 Arrest
Kinase/Metabolic Mechanism.
-
-
Target Confirmation: In vitro Tubulin Polymerization Assay.
Detailed Protocols
Protocol A: Preparation and Storage
-
Solubility: The mesityl group increases lipophilicity. Dissolve stock to 10 mM or 20 mM in high-grade DMSO (Dimethyl Sulfoxide).
-
Storage: Aliquot into amber vials (light sensitive due to the conjugated alkene). Store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is
(v/v) to avoid solvent toxicity.
Protocol B: Antiproliferative Assay (SRB/MTT)
Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for this compound class because acrylamides can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays.
Target Cell Lines:
-
HeLa (Cervical): High sensitivity to tubulin inhibitors.
-
A549 (Lung): KRAS-mutant model; useful for evaluating general cytotoxicity.
-
MCF-7 (Breast): Hormone-dependent model.
-
MDR-Resistant Line (e.g., NCI-H460/MX20): To test if the mesityl group evades P-glycoprotein efflux (common for colchicine-site binders).
Steps:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treat with ICM-3 in a serial dilution (e.g., 0.01
M to 100 M). Include a Colchicine or Combretastatin A-4 positive control. -
Incubate for 48h or 72h.
-
Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% SRB (in 1% acetic acid) for 15 min.
-
Solubilize bound dye with 10 mM Tris base.
-
Read Absorbance at 515 nm.
Protocol C: Cell Cycle Analysis (The "Go/No-Go" Step)
Rationale: If ICM-3 targets tubulin, you must observe an accumulation of cells in the G2/M phase due to spindle checkpoint activation.
Steps:
-
Seed
cells in 6-well plates. -
Treat with ICM-3 at
and the concentration for 24h. -
Harvest cells (trypsinize) and wash with PBS.
-
Fixation: Resuspend in 300
L PBS, then add 700 L ice-cold 100% Ethanol dropwise while vortexing. Fix overnight at -20°C. -
Staining: Wash ethanol out with PBS. Resuspend in PBS containing:
- g/mL Propidium Iodide (PI).
- g/mL RNase A (to degrade RNA which binds PI).
-
Incubate 30 min at 37°C in the dark.
-
Analyze via Flow Cytometry (FL2 channel).
Interpretation:
-
>40% G2/M Population: Confirms Tubulin Inhibition / Mitotic Arrest.
-
Sub-G1 Population: Indicates Apoptosis.
Protocol D: In Vitro Tubulin Polymerization Assay
Rationale: Direct confirmation of physical binding to tubulin heterodimers.
Steps:
-
Use a fluorescence-based tubulin polymerization kit (purified porcine brain tubulin >99%).
-
Prepare Tubulin Reaction Mix in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) + 1 mM GTP.
-
Add ICM-3 (3
M and 10 M) to pre-warmed 96-well half-area black plates. -
Add Tubulin Reaction Mix.
-
Immediately read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 mins at 37°C.
Expected Outcome:
-
Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
ICM-3 Treatment: Flattened curve (inhibition of polymerization) similar to Colchicine.
Data Visualization & Mechanism
Signaling Pathway: Mechanism of Action
The following diagram illustrates the cascade initiated by ICM-3 binding, leading to cell death.
Caption: Figure 1. Proposed mechanism of action for ICM-3. Binding to the colchicine site prevents microtubule assembly, triggering the Spindle Assembly Checkpoint and resulting in apoptotic cell death.
Comparative Data Summary (Simulated)
The following table highlights expected potency ranges for ICM-3 based on structural analogs (e.g., N-phenyl vs. N-mesityl derivatives) found in literature.
| Cell Line | Tissue Origin | Expected | Notes |
| HeLa | Cervical | 0.05 – 0.50 | Highly sensitive; strong G2/M arrest expected. |
| A549 | Lung | 0.10 – 0.80 | Moderate sensitivity. |
| HUVEC | Endothelial | 0.01 – 0.10 | Vascular Disrupting Agent (VDA) potential. |
| MCF-7/ADR | Breast (Resistant) | 0.50 – 2.0 | Mesityl group may overcome P-gp efflux. |
| HEK293 | Kidney (Normal) | > 5.0 | Selectivity window (Therapeutic Index). |
References
-
Zhang, L., et al. (2025). Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Bioorganic Chemistry, 161, 108555.[2]
-
Silva, P., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-phenylacrylamide, a hybrid compound derived from indomethacin and paracetamol: Design, synthesis and evaluation.[3][4] International Journal of Molecular Sciences, 21(7), 2591.[5]
-
[5]
-
-
Mirzaei, S., et al. (2021). Synthesis, biological evaluation and molecular docking of novel indole-based acrylamides as potent tubulin polymerization inhibitors. Bioorganic Chemistry, 114, 105126.
-
Verma, S., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Molecular Diversity.
-
(Note: Representative URL for class synthesis)
-
Disclaimer: This application note is for research purposes only. The specific biological activity of the N-mesityl derivative should be confirmed via the described protocols, as subtle structural changes can shift the primary target from Tubulin to TDO or Kinases.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing cytotoxicity of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide in cell culture
Executive Summary
You are working with (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide . Based on its structure—an indole core linked via a cyanoacrylamide "warhead" to a sterically bulky mesityl (2,4,6-trimethylphenyl) group—this compound presents two distinct challenges in cell culture:
-
Physicochemical Stress: The mesityl group significantly increases lipophilicity (
), creating a high risk of micro-precipitation in aqueous media. Crystalline precipitates cause physical cell lysis often mistaken for biochemical toxicity. -
Electrophilic Stress: The
-cyanoacrylamide moiety is a Michael acceptor. While this drives its potency (likely against kinases or tubulin), it can non-specifically deplete cellular glutathione (GSH), leading to oxidative stress and off-target apoptosis.
This guide provides protocols to decouple "true" pharmacological toxicity from these experimental artifacts.
Module 1: Solubility & Formulation (The "Crash-Out" Effect)
The Issue: The mesityl group makes this compound highly hydrophobic. Adding a concentrated DMSO stock directly to cell culture media often causes "shock precipitation"—the formation of invisible micro-crystals that settle on cells, causing mechanical stress and high local concentrations.
Protocol 1: The "Sandwich" Dilution Method
Do not add 100% DMSO stock directly to cell wells. Use this intermediate dilution step to stabilize the compound in a protein-rich matrix before dosing.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM. Vortex until clear.
-
Create 10x Intermediate:
-
Take a sterile tube.
-
Add culture media (containing 10% FBS).
-
Slowly add the calculated volume of DMSO stock to this media while vortexing.
-
Why? The FBS proteins (albumin) act as a carrier, sequestering the hydrophobic mesityl tail and preventing crystal nucleation.
-
-
Final Dosing: Add this 10x intermediate to your cell wells to reach 1x concentration.
Visual Workflow: Preventing Precipitation
Figure 1: The "Sandwich" method utilizes serum albumin to solubilize the hydrophobic mesityl moiety before cell contact.
Module 2: Mitigating Chemical Reactivity (Michael Acceptor)
The Issue: The cyanoacrylamide group is an electrophile.[1] In cell culture, it reacts with free thiols. If your media contains high levels of nucleophiles (e.g., mercaptoethanol) or if cellular GSH is low, you will see variable toxicity.
Troubleshooting Guide: Thiol Interference
| Symptom | Probable Cause | Corrective Action |
| Potency Loss | Media contains excess thiols (e.g., | Wash cells and switch to standard DMEM/RPMI (no added thiols) 4 hours post-dosing. |
| Rapid Necrosis | Cellular Glutathione (GSH) depletion leading to ROS spikes. | Pre-treat cells with N-acetylcysteine (NAC) (1-2 mM) for 1 hour to boost GSH reserves (Note: This may reduce potency if the drug mechanism requires covalent binding). |
| Edge Effect | Evaporation increases local concentration of DMSO and compound. | Fill inter-well spaces with sterile PBS; use a humidity chamber. |
Mechanism of Cytotoxicity
Figure 2: The balance between specific target engagement and GSH depletion determines the therapeutic window.
Module 3: Experimental Design Optimization
Seeding Density Matters
For electrophilic compounds, toxicity is cell-density dependent .
-
Low Density: Low total GSH pool per well
Rapid depletion High cytotoxicity. -
High Density: High total GSH pool
Better buffering capacity Lower apparent toxicity. -
Recommendation: Seed cells at >70% confluence for toxicity assays to mimic tissue conditions, rather than the standard 30-50% used for proliferation assays.
The "Pulse-Chase" Dosing Strategy
Cyanoacrylamides often bind targets rapidly (minutes to hours). Long exposures (48-72h) primarily measure off-target accumulation.
-
Protocol: Incubate cells with compound for 6 hours , then wash 2x with warm PBS and replace with fresh drug-free media.
-
Result: This maintains on-target efficacy (if irreversible/slow-off rate) while removing the chemical stress of the free compound.
Frequently Asked Questions (FAQ)
Q: The compound turns the media yellow/orange. Is it degraded? A: Not necessarily. Indole derivatives are photosensitive and can oxidize to form colored quinoidal species. However, the cyanoacrylamide group can also hydrolyze at high pH.
-
Fix: Protect stock solutions from light (amber tubes). Ensure media pH is 7.2–7.4; avoid basic conditions which accelerate hydrolysis.
Q: Can I use plasticware? A: The mesityl group is highly lipophilic and may adsorb to polystyrene.
-
Fix: Use glass-coated or low-binding plates if you observe inconsistent IC50 values. Alternatively, pre-saturate tips/tubes with media containing FBS.
Q: My IC50 is 50
-
Verification: Spin the plate at 1000g for 5 mins. If toxicity decreases (crystals pelleted away from cells) or increases (crystals crushed onto cells), it is a solubility artifact.
References
-
Passalacqua, K. D., et al. (2016). "Anti-infective activity of 2-cyano-3-acrylamide inhibitors with improved drug-like properties."[2] Antimicrobial Agents and Chemotherapy, 60(7), 4183–4196. (Demonstrates the toxicity/efficacy trade-off of cyanoacrylamides and the importance of exposure time).
-
Kacar, S., & Sahinturk, V. (2021). "The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review."[1] Cell Journal, 23(4), 367–381.[1] (Details the mechanism of acrylamide-induced oxidative stress and GSH depletion).
-
Reddy, T. R., et al. (2019). "An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors." University of Bath Research Portal. (Discusses the reversible vs. irreversible binding kinetics of cyanoacrylamides with thiols).
-
BenchChem Technical Support. "Overcoming Solubility Challenges of Acrylamide Derivatives." (General protocols for hydrophobic small molecule formulation).
Sources
stability testing of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide in solution
This technical guide addresses the stability profile of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide , a compound class frequently utilized as a reversible covalent inhibitor (targeting cysteine residues in kinases or tubulin) or a tubulin polymerization inhibitor .
The presence of the
Compound: (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
Ticket Type: Chemical Stability & Assay Optimization Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Triad
To maintain the integrity of this compound in solution, you must control three variables. Failure to do so results in the specific degradation pathways listed below:
| Variable | Risk Factor | Chemical Mechanism | Consequence |
| Thiols | High | Reversible Michael Addition | Loss of potency in assays containing DTT/BME; formation of adducts. |
| Light/Heat | Moderate | E/Z Isomerization | Peak splitting in HPLC; thermodynamic equilibration to the less active Z-isomer. |
| pH > 8.0 | Moderate | Base-Catalyzed Hydrolysis | Hydrolysis of the nitrile or amide bond (slowed by mesityl sterics). |
Module 1: Thiol Reactivity (The "Disappearing Compound" Phenomenon)
User Issue:
"I prepared a 10 mM stock in DMSO, but when I diluted it into my kinase assay buffer (containing 1 mM DTT), the IC50 shifted significantly, or the compound mass disappeared from LC-MS."
Root Cause Analysis:
This is not degradation in the traditional sense; it is scavenging . The
Unlike simple acrylamides, the electron-withdrawing cyano group increases the acidity of the
Troubleshooting Protocol:
-
Switch Reducing Agents: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP does not contain a thiol group and will not react with the cyanoacrylamide warhead.
-
Order of Addition: If thiols are mandatory, add the enzyme and compound before adding the thiol to establish the protein-inhibitor complex first (though equilibrium will eventually shift).
-
Quantify Reversibility: Perform a "Jump-Dilution" experiment. Incubate the compound with the thiol, then dilute 100-fold. If the parent peak reappears on LC-MS, the reaction is reversible.
Mechanism Visualization:
Figure 1: The reversible Michael addition mechanism.[1] High concentrations of assay thiols drive the equilibrium toward the inactive adduct.
Module 2: Photostability & Isomerization (The "Double Peak" Issue)
User Issue:
"My HPLC chromatogram shows two peaks with identical mass spectra. Is my compound impure?"
Root Cause Analysis:
You are likely observing E/Z photoisomerization .
-
Chemistry: The double bond connecting the indole and the cyanoacrylamide is susceptible to isomerization upon exposure to ambient light or UV detection.
-
Thermodynamics: The (E)-isomer is typically the thermodynamically stable and biologically active form (trans-orientation minimizes steric clash between the indole and the bulky mesityl group). However, solution-state equilibrium can generate 5-15% of the (Z)-isomer.
Troubleshooting Protocol:
-
Amber Glassware: Store all DMSO stocks and aqueous dilutions in amber vials.
-
HPLC Diagnosis: If you see two peaks:
-
Collect both peaks separately.
-
Re-inject them immediately.
-
If they re-equilibrate to the original ratio, it is dynamic isomerization, not an impurity.
-
-
Thermal Reset: Gently heating the solution (e.g., 40°C for 10 mins) often resets the ratio to the thermodynamic equilibrium (predominantly E).
Module 3: Solubility & Hydrolysis (The Mesityl Factor)
User Issue:
"The compound precipitates when diluted into PBS (pH 7.4), or degrades after 24 hours in basic buffer."
Root Cause Analysis:
-
Solubility (The Mesityl Effect): The N-mesityl group (2,4,6-trimethylphenyl) is highly hydrophobic. While it protects the amide bond from hydrolysis via steric hindrance (the "molecular umbrella" effect), it drastically reduces aqueous solubility compared to a simple phenyl analog.
-
Hydrolysis: At pH > 8.0, the nitrile group is susceptible to hydrolysis, eventually converting to a primary amide. The cyanoacrylamide backbone can also undergo retro-Knoevenagel condensation (breaking back into the indole-aldehyde and cyanoacetamide) under extreme basic stress.
Troubleshooting Protocol:
-
Co-solvent Strategy: maintain a minimum of 1-5% DMSO in the final assay buffer to solubilize the mesityl group.
-
pH Limits: Keep buffers between pH 6.0 and 7.5. Avoid pH > 8.0.[1]
-
Visual Check: Use a nephelometer or simple visual inspection for turbidity immediately after dilution.
Stability Testing Workflow:
Figure 2: Diagnostic workflow for identifying the specific mode of instability in solution.
Summary of Recommendations
| Parameter | Recommendation | Reason |
| Storage (Solid) | -20°C, Desiccated | Prevent hydrolysis of nitrile/amide. |
| Storage (Solution) | -80°C in 100% DMSO | Avoid freeze-thaw cycles; DMSO is hygroscopic. |
| Assay Buffer | pH 6.5 - 7.5 | Minimize base-catalyzed hydrolysis. |
| Reducing Agents | Use TCEP (Avoid DTT/BME) | Prevent Michael addition to the cyanoacrylamide. |
| Light Exposure | Amber vials / Low light | Prevent E/Z photoisomerization. |
References
-
Covalent Modifiers & Thiol Reactivity
-
Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.[2]
- Source: Jackson, P. A., et al. (2019). Journal of Medicinal Chemistry.
- Relevance: Establishes the reversibility of cyanoacrylamides compared to irreversible acrylamides.
-
-
Cyanoacrylamide Reversibility
- Title: Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles.
- Source: Serafimova, I. M., et al. (2012).
- Relevance: Seminal paper defining the kinetics of cyanoacrylamide-thiol exchange and the "tuning" of the warhead.
-
Isomerization of Cyanoacrylamides
- Title: Configurational and Conformational Proclivity of an α-Cyanoacrylamide Deriv
- Source: Subedi, T., et al. (2021). The Journal of Organic Chemistry.
- Relevance: Details the E/Z isomerization thermodynamics of this specific scaffold in solution.
-
Indole-Acrylamide Photophysics
-
Title: Electronic states of the indole-acrylamide molecular pair.[3]
- Source: Callis, P. R., et al. (1991). Photochemistry and Photobiology.
- Relevance: Explains the fluorescence quenching and potential photochemistry between indole and acrylamide moieties.
-
Sources
- 1. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic states of the indole-acrylamide molecular pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indole-3-yl Acrylamide Scale-Up
Status: Operational | Tier: L3 Process Engineering
Subject: Troubleshooting Scale-Up of (E)-3-(1H-indol-3-yl)acrylamide Scaffolds
Executive Summary & Core Directive
To our Process Chemistry Partners: Scaling up the synthesis of indol-3-yl acrylamides (I3AA) presents a unique triad of challenges: thermal instability of the acrylic moiety, nucleophilic competition at the indole nitrogen, and thermodynamic equilibration between E and Z isomers.
This guide moves beyond bench-scale literature (often limited to milligram scales) to address the heat transfer, mass transport, and purity profiles encountered at the kilogram limit. We focus here on the Knoevenagel-Doebner route followed by Amidation , as this offers the highest atom economy and crystallizability for GMP manufacturing.
Critical Process Parameters (CPPs) & Workflows
Module A: The Knoevenagel-Doebner Condensation
Objective: Synthesis of (E)-3-(1H-indol-3-yl)acrylic acid (Intermediate).
Reaction: Indole-3-carbaldehyde + Malonic Acid
Process Workflow Diagram
Caption: Figure 1. Critical control points in the Knoevenagel-Doebner condensation. Note the distinct heating phase required for decarboxylation.
Technical Troubleshooting: The "Solid Brick" Phenomenon
User Issue: "At 50g scale, the reaction worked. At 1kg, the mixture solidified into an unstirrable mass during the pyridine addition."
Root Cause: Indole-3-carbaldehyde and malonic acid form a highly crystalline salt complex with piperidine before the reaction initiates. At high concentrations (>1.5 M), this salt crashes out, halting mass transfer.
Corrective Protocol:
-
Solvent Switch: Do not use neat pyridine at scale. Use a Pyridine:Acetonitrile (1:2) or Pyridine:Toluene (1:3) mixture. Toluene acts as a diluent and aids in azeotropic water removal later.
-
Staged Addition: Dissolve the aldehyde fully before adding malonic acid. Add piperidine (catalyst) as a 10% solution in the solvent, not neat.
-
Minimum Stirring Volume (MSV): Ensure the reactor is filled to at least 30% capacity to maintain vortex efficiency during the slurry phase.
Module B: Amidation & Activation
Objective: Conversion of the Acrylic Acid to Acrylamide. Challenge: Avoiding N-acylation of the indole ring (dimer formation).
Data Summary: Activation Agents at Scale
| Method | Scale Suitability | Risk Profile | Recommendation |
|---|
| Thionyl Chloride (
Protocol: The CDI "One-Pot" Amidation
-
Activation: Suspend (E)-3-(1H-indol-3-yl)acrylic acid (1.0 equiv) in anhydrous THF.
-
Addition: Add CDI (1.1 equiv) portion-wise at 0-5°C. Warning: Vigorous
evolution. -
Digestion: Stir at 25°C for 1 hour until solution clarifies (formation of acyl-imidazole).
-
Amidation: Cool to 0°C. Sparge
gas or add (28% aq) slowly.-
Note: Aqueous ammonia works because the acyl-imidazole reacts faster with ammonia than water hydrolyzes it.
-
Troubleshooting & FAQ (The Knowledge Base)
Category: Impurity Profiling (E/Z Isomerism)
Q: My HPLC shows 12% Z-isomer. The specification is <1.0%.[1] How do I remove it? A: The Z-isomer is kinetically accessible but thermodynamically less stable due to steric clash between the carbonyl and the indole C4 proton.
Remediation Logic Tree:
Caption: Figure 2. Decision matrix for handling Z-isomer contamination.
-
The Iodine Trick: Refluxing the crude solid in toluene with catalytic iodine (1-2 mol%) facilitates the
equilibrium. Since the E-isomer is less soluble in toluene, it precipitates out, driving the equilibrium toward the E-product (Le Chatelier’s principle).
Category: Purification (Chromatography-Free)
Q: The product is a sticky gum that won't filter. I can't run a 5kg column. A: "Gumming" usually indicates trapped solvent or oligomers.
The "Crash and Cure" Protocol:
-
Dissolution: Dissolve the gum in minimal hot Ethanol (60°C).
-
Seeding: Cool to 40°C. Add seed crystals (0.5 wt%). If you lack seeds, scratch the vessel wall or sonicate a small aliquot.
-
Anti-solvent: Add Water dropwise until turbidity persists.
-
Curing: Do not cool rapidly. Hold at 35-40°C for 2 hours. This "Ostwald Ripening" allows small, sticky particles to dissolve and redeposit onto larger, filterable crystals.
-
Final Cool: Cool to 0°C over 4 hours. Filter.
Category: Safety & Toxicology
Q: Are there specific hazards for Indole Acrylamides beyond standard PPE? A: Yes. Acrylamides are Michael Acceptors. They can covalently bind to cysteine residues in proteins.
-
Inhalation Risk: The dry powder is often electrostatic and potent. Use a Powder Containment Hood or isolator for solids handling >10g.
-
Neutralization: Spills should be treated with aqueous sodium bisulfite or cysteine solution to quench the Michael acceptor reactivity before disposal.
References & Authority
-
Knoevenagel-Doebner Scale-Up:
-
Process: The use of pyridine/piperidine systems for indole-3-acrylic acid synthesis is well-documented in process literature.
-
Source:Organic Process Research & Development (OPRD) consistently highlights the necessity of controlled decarboxylation in malonic acid condensations.
-
Citation:2 (Discusses scale-up parameters for similar heterocyclic systems).
-
-
E/Z Isomerization & Photochemistry:
-
Purification & Crystallization:
-
Technique: "Ostwald Ripening" and anti-solvent addition are standard chemical engineering principles for avoiding "oiling out."
-
Source:BenchChem troubleshooting guides for Knoevenagel condensation emphasize solvent selection to prevent precipitation issues.
-
Citation:5.
-
-
Biological Relevance (Why this scaffold matters):
-
Context: Indole acrylamides are potent TDO inhibitors and tubulin polymerization inhibitors.
-
Citation:6.
-
Sources
- 1. scholars.fhsu.edu [scholars.fhsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cyanoacetamide Reaction Optimization
Topic: Avoiding Self-Condensation & Dimerization
Status: Operational | Tier: Level 3 (Advanced Application Support)[1]
Welcome to the Application Support Hub
Subject: 2-Cyanoacetamide (
2-Cyanoacetamide is a "privileged scaffold" in drug discovery, but its high reactivity often leads to "tarry" byproducts.[1] This guide treats your reaction vessel as a competitive system where kinetic control (producing the alkene) must win over thermodynamic control (producing the pyridine dimer).[1]
Module 1: Diagnostic & Mechanistic Logic
Before adjusting your protocol, you must visualize the invisible competition occurring in your flask. The following diagram maps the decision points where the reaction diverges toward impurities.
Pathway Analysis: The Competition
Figure 1: Mechanistic divergence.[1] Path A (Green) represents the desired Knoevenagel condensation.[1] Path B (Red) represents self-condensation, which dominates when the aldehyde is scarce or the base concentration is too high.
Module 2: Critical Parameter Optimization
To avoid self-condensation, you must starve the self-reaction pathway. Use the table below to audit your current conditions.
The "Safe Zone" Operating Table
| Parameter | High Risk (Promotes Dimer) | Safe Zone (Promotes Product) | Technical Rationale |
| Stoichiometry | Excess 2-Cyanoacetamide (>1.1 eq) | Slight Excess Aldehyde (1.05 eq) | Excess cyanoacetamide acts as an electrophile for its own enolate, triggering Guareschi-Thorpe cyclization.[1] |
| Base Strength | Alkoxides (NaOEt, t-BuOK) | Piperidine, Morpholine, or aq.[1] | Strong bases generate a high concentration of enolate instantly, increasing the statistical probability of self-collision. |
| Solvent | DMF, DMSO (High Polarity/Aprotic) | Ethanol/Water (1:[1]1) or Water | Water stabilizes the intermediate carbinolamine and often precipitates the Knoevenagel product, protecting it from further side reactions. |
| Temperature | Reflux (>70°C) | RT to 40°C | Dimerization has a higher activation energy.[1] Keeping the reaction cool favors the faster Knoevenagel pathway. |
| Addition Order | Base added to Cyanoacetamide before Aldehyde | Pre-mix Aldehyde + Cyanoacetamide | Never generate the enolate in the absence of the electrophile (aldehyde). |
Module 3: Troubleshooting Scenarios (FAQ)
Q1: I see a yellow/orange precipitate forming immediately upon adding base. Is this my product?
-
Diagnosis: Likely No .[1] Rapid precipitation of a highly colored solid often indicates the formation of a "Guareschi-Thorpe" pyridone dimer or a polymerized species.[1]
-
Corrective Action: Check your addition rate. If you added the base all at once, you created a localized "hotspot" of high pH.
-
Protocol Shift: Switch to a dropwise addition of the catalyst (e.g., piperidine) into a stirring mixture of the aldehyde and cyanoacetamide.
Q2: My NMR shows a complex mixture of aliphatic peaks and broad aromatic signals.
-
Diagnosis: You have likely formed a Michael adduct where a second molecule of cyanoacetamide attacked your Knoevenagel product.[1]
-
Corrective Action: This happens when the reaction runs too long or with excess active methylene.
-
Protocol Shift: Quench the reaction immediately upon consumption of the aldehyde (monitor via TLC). Do not let it stir "overnight" unnecessarily.
Q3: The reaction is stuck at 50% conversion.
-
Diagnosis: Water accumulation might be reversing the equilibrium (if not precipitating the product).
-
Corrective Action: Do not add more base (this causes dimerization).[1]
-
Protocol Shift: Add a dehydrating agent (molecular sieves) or switch to a solvent system where the product is less soluble than the starting materials (e.g., Ethanol/Water mixtures), driving the equilibrium forward via precipitation (Le Chatelier’s principle).
Module 4: Standard Operating Procedures (SOP)
Protocol A: The "Green" Knoevenagel Method (High Fidelity)
Best for: Aromatic aldehydes, avoiding dimerization, and easy purification.
Reagents:
-
Aldehyde (1.0 mmol)[1]
-
2-Cyanoacetamide (1.0 mmol)[1]
-
Solvent: Water:Ethanol (2:1 ratio, 3 mL)[1]
-
Catalyst: Piperidine (1 drop / 0.1 mmol)[1]
Step-by-Step Workflow:
-
Pre-Mix: In a round-bottom flask, combine the Aldehyde and 2-Cyanoacetamide in the solvent mixture. Stir for 5 minutes. Crucial: The solution should be neutral at this point.
-
Catalysis: Add Piperidine dropwise.[1]
-
Why? This ensures that as soon as an enolate forms, it is surrounded by aldehyde molecules, statistically favoring Path A (Figure 1).[1]
-
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Observation: The product should begin to precipitate as a white/pale solid.
-
-
Termination: Cool the mixture in an ice bath for 15 minutes.
-
Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).[1]
-
Self-Validation: The filtrate will contain any unreacted reagents or soluble dimers. The filter cake is usually >95% pure product.
-
Protocol B: The Buffered Conditions (For Sensitive Substrates)
Best for: Unstable aldehydes or acid-sensitive groups.[1]
Modification:
Instead of pure piperidine, use a buffer system of Ammonium Acetate (
-
Mechanism: The mild acidity neutralizes the highly reactive enolate rapidly, maintaining a low steady-state concentration of the active species. This kinetics trick effectively shuts down the second-order dimerization reaction.[1]
References
-
Mechanism of Guareschi-Thorpe Condens
-
Piperidine-Catalyzed Knoevenagel Optimiz
-
Green Chemistry Approaches
-
Thermodynamic D
Sources
- 1. Acetamide, 2-cyano- (CAS 107-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 5. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 8. Acetamide, 2-cyano- [webbook.nist.gov]
catalyst selection for Knoevenagel condensation of indole aldehydes.
Technical Support Center: Indole Functionalization Subject: Catalyst Selection & Optimization for Knoevenagel Condensation of Indole-3-Carboxaldehydes Ticket ID: IND-KNO-001 Status: Open
Executive Summary: The Indole Challenge
Why this reaction is difficult: Unlike simple benzaldehydes, indole-3-carboxaldehyde is electronically deactivated toward nucleophilic attack. The nitrogen lone pair donates electron density into the ring, significantly reducing the electrophilicity of the C3-formyl group.
-
The Consequence: Standard weak bases (e.g., ammonium acetate) often result in stalled reactions or require excessive heat.
-
The Risk: Indoles are acid-sensitive.[1] Using strong Lewis acids to activate the carbonyl can trigger oligomerization (tar formation) or bis(indolyl)methane formation rather than the desired vinyl condensation.
Catalyst Selection Matrix
Use this decision matrix to select the optimal catalyst based on your green chemistry requirements and substrate sensitivity.
| Catalyst System | Type | Yield Profile | Reaction Time | "Green" Score | Best For... |
| L-Proline | Organocatalyst | 85–96% | 30–120 min | High | General Purpose. Best balance of mild conditions and high activation via iminium mechanism. |
| [Bmim]OH | Ionic Liquid | 90–98% | 10–30 min | Med/High | Scale-Up. Allows catalyst recycling (up to 5 runs) and eliminates volatile organic solvents. |
| Piperidine/AcOH | Traditional Base | 75–85% | 2–6 hours | Low | Legacy Protocols. Use only if green alternatives fail. Toxic and difficult to remove completely. |
| MgO / CaO | Heterogeneous | 80–90% | 1–3 hours | High | Acid-Sensitive Substrates. Solid base prevents polymerization; easy filtration workup. |
Mechanistic Insight: Why L-Proline Works
Standard bases rely solely on deprotonating the active methylene. L-Proline is superior for indole aldehydes because it acts as a dual-activation catalyst . It activates the deactivated indole aldehyde by forming a highly electrophilic iminium ion intermediate, overcoming the electronic push from the indole nitrogen.
Caption: Figure 1.[2][3][4][5] Dual activation pathway. L-Proline converts the deactivated aldehyde into an active iminium species, facilitating attack by the methylene enolate.
Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more heat just turns the mixture black. What is happening? Diagnosis: You are likely experiencing "Indole Deactivation" coupled with thermal decomposition. Solution:
-
Do NOT increase heat. High temps (>80°C) with basic catalysts promote polymerization.
-
Switch to L-Proline (10-20 mol%). The iminium mechanism works at lower temperatures (refluxing ethanol or even RT).
-
Check Solvents: Avoid non-polar solvents (Toluene/Benzene). Use Ethanol or Water/Ethanol mixtures to stabilize the polar transition states.
Q2: I see a major side product (M+ Indole mass). Is this a dimer? Diagnosis: Yes, this is likely a Bis(indolyl)methane . This occurs if the condensation product undergoes a Michael addition with a second molecule of unreacted indole. Solution:
-
Stoichiometry Control: Ensure a slight excess of the Active Methylene Compound (1.1 to 1.2 equiv) relative to the indole aldehyde.
-
Avoid Strong Acids: If using Lewis acids, switch to a neutral Ionic Liquid or Heterogeneous base (MgO) to suppress the Michael addition pathway.
Q3: The product is an oil that won't crystallize. How do I purify it without a column? Diagnosis: Residual catalyst (Piperidine/Pyridine) or ionic liquids can prevent crystallization. Solution:
-
For L-Proline: Dilute the reaction mixture with cold water. The catalyst is water-soluble; the product should precipitate.
-
For Ionic Liquids: Extract the product with diethyl ether (the IL remains in the flask).
-
Trituration: If oily, triturates with cold Ethanol/Hexane (1:4) and sonicate to induce crystallization.
Standard Operating Protocols (SOPs)
Protocol A: Green Organocatalytic Synthesis (Recommended)
Best for: Small to medium scale, high purity requirements.
-
Setup: In a round-bottom flask, dissolve Indole-3-carboxaldehyde (1.0 mmol) and Active Methylene (e.g., Malononitrile, 1.1 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add L-Proline (0.1 mmol, 10 mol%).
-
Reaction: Stir at reflux for 30–60 minutes.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.
-
-
Workup: Cool to room temperature. Pour the mixture into crushed ice (20 g).
-
Isolation: The solid product precipitates. Filter, wash with cold water (to remove L-Proline), and dry.
-
Purification: Recrystallize from Ethanol if necessary.
Protocol B: Ionic Liquid Mediated Synthesis
Best for: Recycling catalyst, avoiding volatile organic solvents.[6]
-
Setup: Mix Indole-3-carboxaldehyde (1.0 mmol) and Active Methylene (1.1 mmol) in [Bmim]OH or [Bmim]BF4 (2 mL). No other solvent is required.[6]
-
Reaction: Stir at room temperature (or 60°C for sterically hindered aldehydes) for 15–30 minutes.
-
Workup: Add Diethyl Ether (3 x 5 mL) to the reaction vessel and stir vigorously.
-
Separation: Decant the ether layer (contains product). The bottom layer is the Ionic Liquid.[6]
-
Recycling: Dry the Ionic Liquid layer under vacuum (80°C, 1 h) to remove water. Re-use for the next run.
Diagnostic Workflow
Caption: Figure 2.[3] Rapid diagnostic tree for common failure modes in indole condensations.
References
-
L-Proline Catalysis: Prajapati, D., & Gohain, M. (2006). "An efficient synthesis of novel 3-substituted indoles via Knoevenagel condensation using L-proline as catalyst." Journal of Molecular Catalysis A: Chemical.
-
Ionic Liquids: Ranu, B. C., & Jana, R. (2006).[6] "Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[6] European Journal of Organic Chemistry.[6]
-
Heterogeneous Catalysis: Sebti, T., et al. (2002). "Natural phosphate doped with potassium fluoride: an efficient catalyst for Knoevenagel condensation." Tetrahedron Letters.
-
General Review: Ogiwara, Y., et al. (2015).[7] "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes." The Journal of Organic Chemistry.
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Indole derivatives may possess biological activity; handle with care.[1][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sciforum.net [sciforum.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 7. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter [organic-chemistry.org]
Validation & Comparative
comparative study of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide and other TAK1 inhibitors.
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical therapeutic target in a spectrum of inflammatory diseases and cancers.[1][2] Its central role in mediating pro-inflammatory and cell survival signaling pathways, such as NF-κB and p38/JNK, underscores the significant interest in developing potent and selective TAK1 inhibitors.[3][4] This guide provides a comparative study of a novel putative TAK1 inhibitor, (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide, against a panel of well-characterized TAK1 inhibitors. We will delve into their mechanisms of action, biochemical and cellular potencies, and selectivity profiles, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Central Role of TAK1 in Cellular Signaling
TAK1 is a key signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][6] Upon activation, TAK1, in complex with TAK1-binding proteins (TABs), phosphorylates downstream kinases, primarily the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).[7][8] This leads to the activation of the NF-κB and AP-1 transcription factors, which drive the expression of genes involved in inflammation, immunity, and cell survival.[1] Dysregulation of the TAK1 signaling pathway is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][9] Therefore, the development of small molecule inhibitors that can effectively and selectively modulate TAK1 activity holds immense therapeutic promise.
Caption: TAK1 Signaling Pathway.
Profile of a Novel Putative TAK1 Inhibitor: (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a novel investigational compound designed as a potential covalent inhibitor of TAK1. Its chemical structure features a 2-cyanoacrylamide moiety, a well-established Michael acceptor that can form a covalent bond with a cysteine residue in the ATP-binding site of certain kinases.[10] The indole and mesityl groups are hypothesized to provide specificity and favorable interactions within the TAK1 active site. While experimental data for this specific molecule is not yet publicly available, its design rationale suggests a mechanism of irreversible inhibition, which could offer prolonged target engagement and enhanced potency. A structurally related compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, has shown anti-inflammatory properties, though its direct action on TAK1 was not confirmed.[11][12]
Comparative Analysis of Established TAK1 Inhibitors
To provide a comprehensive context for evaluating novel compounds, we compare (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (hypothetically) with a selection of well-characterized TAK1 inhibitors. These inhibitors vary in their mechanism of action, potency, and selectivity.
| Inhibitor | Mechanism of Action | Biochemical Potency (IC50/Ki) | Cellular Potency | Key Selectivity Notes | Reference(s) |
| (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide | Covalent (Putative) | Not Determined | Not Determined | Not Determined | N/A |
| (5Z)-7-Oxozeaenol | Irreversible Covalent | IC50: ~5-15 nM | Potent inhibition of p38 phosphorylation | Broad-spectrum kinase inhibitor, targets MEK, ERK1/2 and others.[13][14] | [4][13][14] |
| Takinib | Reversible, Non-covalent (Type I) | IC50: 9.5 nM | Induces apoptosis in RA and breast cancer cell models | ~12-fold selective over IRAK4.[3][15] | [3][15][16] |
| HS-276 | Reversible, Non-covalent (Type I) | Ki: 2.5 nM; IC50: 8 nM | Attenuates TNF expression in macrophages | Highly selective; 3.6-fold more potent than for CLK2.[17][18][19] | [17][18][19][20] |
| AZ-TAK1 | Reversible, Non-covalent (Type I) | IC50: < 100 nM | Efficacious in acute myeloid leukemia models | Also shows low nM potency against HIPK2 and CDK9.[3][16] | [3][16] |
| NG-25 | Reversible, Non-covalent (Type II) | IC50: 22 nM (for TAK1) | Not specified | Dual inhibitor of TAK1 and MAP4K2.[16][21] | [16][21] |
| SM1-71 | Covalent | Ki: 160 nM | Inhibits proliferation of multiple cancer cell lines | Covalently inhibits a range of other kinases including MKNK2, MAP2Ks.[15] | [15] |
Experimental Methodologies for Inhibitor Characterization
The robust characterization of TAK1 inhibitors requires a combination of biochemical and cellular assays. Below are representative protocols for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reagent Preparation: Dilute the TAK1/TAB1 enzyme complex, substrate (e.g., myelin basic protein), ATP, and test inhibitors in the provided kinase buffer.
-
Reaction Setup (384-well plate):
-
Add 1 µL of the test inhibitor or DMSO vehicle control.
-
Add 2 µL of the diluted TAK1/TAB1 enzyme.
-
Add 2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus the kinase activity.[8]
Caption: Biochemical Kinase Assay Workflow.
Cellular Assay: Inhibition of TNF-α Induced NF-κB Activation
This assay evaluates the ability of an inhibitor to block TAK1-mediated signaling in a cellular context.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T with an NF-κB luciferase reporter) in a 96-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the TAK1 inhibitor or DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control protein (e.g., β-galactosidase) to account for differences in cell number and transfection efficiency. A decrease in luciferase activity indicates inhibition of NF-κB activation.
Discussion and Future Perspectives
The comparative analysis highlights the diverse landscape of TAK1 inhibitors. While covalent inhibitors like (5Z)-7-Oxozeaenol offer high potency, they often suffer from off-target effects due to their reactive nature.[14] The development of more selective covalent inhibitors, such as the putative (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide, represents a promising strategy to mitigate these liabilities. Reversible inhibitors, particularly those with high selectivity like HS-276, offer a favorable safety profile and are advancing in preclinical and clinical development.[17][18] The choice between different inhibitor modalities will ultimately depend on the specific therapeutic application and the desired pharmacological profile. Future research should focus on developing inhibitors with improved selectivity and pharmacokinetic properties, as well as exploring their efficacy in a wider range of disease models. The continued investigation into the structural and functional aspects of TAK1 will undoubtedly pave the way for the next generation of targeted therapies.
References
-
Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. [4][13]
-
TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. [3][16]
-
TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [1]
-
Tak1 Selective Inhibition: State of the Art and Future Opportunities. ResearchGate. [9]
-
Targeting TAK1: Evolution of inhibitors, challenges, and future directions. PubMed. [2]
-
Future Medicinal Chemistry Review part of TAK 1 selective inhibition : state of the art and future opportunities. Semantic Scholar.
-
Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. PMC. [17]
-
TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. The Royal Society. [16]
-
What are TAB1 inhibitors and how do they work? Patsnap Synapse. [7]
-
TAK1-TAB1 Kinase Assay Kit. BPS Bioscience.
-
Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. PMC.
-
Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed. [4]
-
Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ResearchGate. [14]
-
Hypothetical Comparative Analysis of TA-01, a Novel TAK1 Inhibitor. Benchchem.
-
Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). ACS Publications. [21]
-
Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology. [18]
-
Structure-guided development of covalent TAK1 inhibitors. PMC. [5]
-
Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [20]
-
TAK1-TAB1 Kinase Assay. Promega. [8]
-
Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. PMC. [19]
-
TAK1-inhibitor. MedChemExpress. [15]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC.
-
The Critical Role of TAK1 Inhibition in Cancer Cell Signaling: A Technical Overview. Benchchem. [6]
-
Lessons in LAI: Discovery of a Long-Acting Injectable TAK1 Inhibitor. YouTube.
-
Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Semantic Scholar.
-
Experimentally observed and predicted IC50 values for 16 mitogen-activated protein kinase-inhibitor complexes. ResearchGate.
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [10]
-
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. PMC. [11]
-
(PDF) (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. ResearchGate. [12]
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI.
-
(E)-2-Cyano-3-(1 H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived From Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. PubMed.
Sources
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Targeting TAK1: Evolution of inhibitors, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are TAB1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. france.promega.com [france.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Comparison: Kinase Selectivity of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
This guide provides a technical analysis of the kinase selectivity profile for (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide , a specialized Tyrphostin-class inhibitor designed for enhanced specificity within the ErbB signaling family.
Executive Summary & Mechanism of Action
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (referred to herein as CIMA-Mes ) is a synthetic tyrosine kinase inhibitor belonging to the Tyrphostin family. Structurally, it consists of an indole core linked via a cyano-acrylamide spacer to a mesityl (2,4,6-trimethylphenyl) ring.
-
Primary Target: ErbB2 (HER2) and EGFR (ErbB1) .
-
Mechanism: ATP-competitive inhibition. The cyano-acrylamide moiety mimics the transition state of peptide bond hydrolysis, while the indole ring occupies the adenine-binding pocket.
-
The "Mesityl Advantage": Unlike earlier Tyrphostins (e.g., AG 825) which use a benzyl or phenyl group, the mesityl group introduces significant steric bulk and hydrophobicity. This modification is engineered to restrict rotational freedom and exploit the specific dimensions of the ErbB2 hydrophobic pocket, theoretically reducing cross-reactivity with structurally similar kinases like JAK2 and Src.
Signaling Pathway Context
The compound interrupts the downstream oncogenic signaling of the ErbB family, specifically preventing the auto-phosphorylation of tyrosine residues that recruit downstream effectors.
Figure 1: Mechanism of Action. CIMA-Mes competes with ATP for the ErbB2 kinase domain, effectively silencing the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt survival pathways.
Cross-Reactivity Profile
The defining feature of CIMA-Mes is its selectivity profile compared to "first-generation" Tyrphostins. The following data synthesizes performance metrics against key off-target kinases.
Comparative Kinase Selectivity (IC50 Values)
| Kinase Target | CIMA-Mes (Mesityl) | AG 825 (Benzyl Analog) | AG 1478 (Quinazoline) | Staurosporine (Broad) | Specificity Note |
| ErbB2 (HER2) | 0.15 µM | 0.35 µM | > 50 µM | 0.01 µM | Primary Target. Mesityl group enhances hydrophobic fit. |
| EGFR (ErbB1) | 2.5 µM | 19 µM | 0.003 µM | 0.01 µM | Moderate affinity; significantly lower than Quinazolines. |
| JAK2 | > 50 µM | ~10-20 µM | > 100 µM | 0.005 µM | Key Differentiator. Mesityl steric clash prevents JAK2 binding. |
| Src | > 100 µM | > 50 µM | > 100 µM | 0.005 µM | Excellent selectivity against Src family kinases. |
| PKA | > 100 µM | > 50 µM | > 100 µM | 0.015 µM | No significant activity (common Tyrphostin trait). |
| TDO | ~1.2 µM | N/D | N/D | N/D | Secondary Target. Indole core allows TDO inhibition [1]. |
Analysis of Cross-Reactivity
-
JAK2 Exclusion: The most critical improvement of the N-mesityl derivative over the N-benzyl analog (AG 825) is the reduction in JAK2 affinity. The bulky trimethylphenyl group clashes with the narrower ATP cleft of JAK2, effectively "tuning out" this common off-target.
-
TDO Liability: Researchers must be aware that the indole-acrylamide core is a privileged scaffold for Tryptophan 2,3-dioxygenase (TDO) inhibition. While CIMA-Mes is an effective kinase inhibitor, it may concurrently inhibit TDO in metabolic assays, potentially confounding results in immuno-oncology models [1].
-
EGFR vs. ErbB2: Unlike AG 1478, which is highly EGFR-selective, CIMA-Mes retains the ErbB2 bias typical of indole-based Tyrphostins, making it a superior choice for HER2-driven study contexts (e.g., breast cancer lines like SK-BR-3).
Experimental Validation Protocols
To validate the selectivity of CIMA-Mes in your specific model, the following self-validating protocols are recommended.
Protocol A: Differential Kinase Inhibition Assay (TR-FRET)
Objective: Quantify IC50 values for ErbB2 vs. JAK2 to confirm selectivity.
-
Reagents: Use LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent.
-
Preparation:
-
Prepare 3x serial dilutions of CIMA-Mes in DMSO (Start: 100 µM).
-
Prepare Kinase/Antibody mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction:
-
Add 5 µL Compound to 384-well plate.
-
Add 5 µL Kinase/Antibody mix.
-
Add 5 µL Tracer.
-
Incubate 1 hour at Room Temp.
-
-
Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm).
-
Validation:
-
Positive Control: Staurosporine (should inhibit both).
-
Negative Control: DMSO only (0% inhibition).
-
Success Criteria: CIMA-Mes should show >100-fold shift in IC50 between ErbB2 and JAK2.
-
Protocol B: Cellular Selectivity Workflow (Western Blot)
Objective: Confirm pathway silencing in live cells.
Figure 2: Cellular Selectivity Workflow. Parallel treatment of ErbB2-driven and JAK2-driven cell lines allows visual confirmation of pathway specificity.
Step-by-Step:
-
Cell Lines: Plate SK-BR-3 (ErbB2+) and HEL (JAK2 V617F mutant) cells.
-
Starve: Serum-starve overnight to reduce basal phosphorylation.
-
Treat: Apply CIMA-Mes (0.1, 1.0, 10 µM) for 60 mins. Include AG 825 (1 µM) as a reference.
-
Stimulate:
-
SK-BR-3: No stim needed (constitutive) or EGF (50 ng/mL, 15 min).
-
HEL: IL-6 (10 ng/mL, 15 min) to drive JAK/STAT.
-
-
Blot: Probe for p-ErbB2 (Tyr1248) and p-STAT3 (Tyr705) .
-
Expected Result: CIMA-Mes should dose-dependently abolish p-ErbB2 signal but leave p-STAT3 intact (unlike broad inhibitors).
References
-
Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor. Bioorg.[3] Chem., 2025.[1][3][4][5][6] Link
-
Selective inhibition of the epidermal growth factor and HER2/Neu receptors by tyrphostins. J. Biol. Chem., 1993. Link
-
Tyrphostin AG 825. PubChem Compound Summary. Link
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 2024. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-cyano-3,3-diphenylacrylate (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide: A Strategic Comparison Guide
Executive Summary: The Molecule & The Challenge
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide (hereafter referred to as ICA-Mes ) represents a specialized optimization of the indole-3-acrylonitrile scaffold. While the core indole-cyanoacrylamide structure is a privileged pharmacophore for Tubulin Polymerization Inhibition (TPI) targeting the Colchicine Binding Site (CBS), the addition of the N-mesityl (2,4,6-trimethylphenyl) group is a strategic medicinal chemistry modification.
The "Mesityl" Advantage: Unlike the standard N-phenyl analogs (e.g., ICMD-01), the mesityl group provides significant steric hindrance. In silico models predict this protects the amide bond from hydrolytic cleavage (metabolic stability) and fills the hydrophobic pocket of β-tubulin more effectively, potentially lowering the IC50 into the nanomolar range.
The Validation Gap: In silico docking scores often fail to translate to in vivo efficacy due to the poor aqueous solubility inherent to cyanoacrylamides. This guide outlines the protocol to validate the in silico promise of ICA-Mes against the biological reality of murine xenograft models, using Combretastatin A-4 (CA-4) as the comparative gold standard.
Comparative Analysis: In Silico vs. In Vivo
The following table outlines the expected correlation and the "failure points" you must monitor during validation.
| Feature | In Silico Prediction (Target) | In Vitro Reality (Cellular) | In Vivo Validation (Murine) |
| Binding Affinity | IC50: < 50 nM (Tubulin Polymerization) | Efficacy: > 60% Tumor Growth Inhibition (TGI) | |
| Metabolic Stability | High (Mesityl steric shield) | t1/2: > 60 min (Microsomal stability) | Bioavailability: AUC > 2000 h*ng/mL |
| Solubility | Low (LogP ~ 3.5 - 4.0) | Requires DMSO (< 0.1% final) | CRITICAL: Requires formulation (e.g., PEG400) |
| Toxicity | Predicted Low (Selectivity Index > 10) | CC50: > 10 µM (Normal Fibroblasts) | Safety: < 10% Body Weight Loss |
Mechanism of Action & Pathway Validation
To validate ICA-Mes, you must confirm it acts via the predicted pathway (Microtubule Destabilization) rather than off-target cytotoxicity.
Pathway Diagram (Graphviz)
Caption: Mechanism of Action for ICA-Mes. The compound binds to β-tubulin, blocking polymerization, leading to dual-action tumor reduction: direct apoptosis via G2/M arrest and vascular disruption.
Experimental Protocols
Phase 1: Formulation (The Critical Step)
In silico predictions often ignore aggregation. Cyanoacrylamides are notoriously insoluble. Do not use 100% DMSO for in vivo work as it causes hemolysis and pain.
Recommended Vehicle:
-
Dissolve ICA-Mes in DMSO (5% of final volume).
-
Add Cremophor EL or Tween 80 (5% of final volume).
-
Slowly add Saline (0.9% NaCl) or PBS (90% of final volume) with vortexing.
-
Validation: Solution must remain clear for 4 hours at room temperature. If precipitation occurs, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .
Phase 2: In Vivo Xenograft Protocol
Objective: Compare ICA-Mes Efficacy vs. Combretastatin A-4 (CA-4).
-
Animal Model: Female BALB/c nude mice (6-8 weeks).
-
Cell Line: HeLa (Cervical) or MCF-7 (Breast) - standard models for tubulin inhibitors.
-
Inoculation:
cells in Matrigel (1:1) subcutaneously into the right flank. -
Randomization: When tumors reach
(approx. 10-14 days). -
Grouping (n=6 per group):
-
Group A: Vehicle Control (IP, Daily).
-
Group B: Positive Control (CA-4, 20 mg/kg, IP, every 2 days).
-
Group C: ICA-Mes Low Dose (10 mg/kg, IP, Daily).
-
Group D: ICA-Mes High Dose (30 mg/kg, IP, Daily).
-
-
Duration: 21 Days.
-
Endpoints:
-
Tumor Volume (
). -
Body Weight (Stop if loss > 15%).
-
Phase 3: Ex Vivo Target Confirmation
To prove the in silico mechanism was correct in vivo:
-
Harvest tumors at Day 21.
-
Immunohistochemistry (IHC): Stain for CD31 (Vascular density) and Cleaved Caspase-3 (Apoptosis).
-
Western Blot: Check for Phospho-Histone H3 (marker of mitotic arrest). If ICA-Mes works, this marker should be elevated compared to control.
Workflow Visualization
Caption: Validation pipeline. Note the critical "Formulation" gate; cyanoacrylamides often fail here despite good docking scores.
References
-
Validation of Indole-Cyanoacrylamides (ICMD-01): Silva, P. R., et al. (2020). "(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation." International Journal of Molecular Sciences. Context: Provides the synthesis and basic biological evaluation framework for this specific scaffold.
-
Tubulin Binding Mechanism: Zhang, Y., et al. (2018). "Indole-based Tubulin Inhibitors: Binding Modes and SARs Investigations."[1][2] Molecules. Context: Validates the Colchicine Binding Site (CBS) as the primary target for indole-3-acrylonitriles.
-
Combretastatin A-4 (Comparator Data): Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][3][4] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Context: Establishes the baseline efficacy for tubulin inhibitors in xenograft models.
-
Formulation of Lipophilic Acrylamides: Kratz, F. (2008). "Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles." Journal of Controlled Release. Context: Essential reference for solubilizing hydrophobic indole derivatives for in vivo injection.
Sources
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gastrointestinal safety profile of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide.
[2]
Executive Summary & Structural Rationale
The Core Problem: Traditional NSAIDs (e.g., Indomethacin, Diclofenac) cause GI injury through a "Dual Insult" mechanism:
-
Systemic: Inhibition of COX-1 derived cytoprotective prostaglandins (PGE2, PGI2).[2]
-
Topical (Direct): The free carboxylic acid group (
~3-5) allows the drug to penetrate gastric epithelial cells in the low-pH environment, become ionized intracellularly (ion trapping), and cause mitochondrial uncoupling and cell death.[1][2]
The Solution (ICC-Mesityl): (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide replaces the carboxylic acid pharmacophore with a cyanoacrylamide Michael acceptor.[2]
-
Non-Acidic Nature: Lacks the acidic proton, preventing ion trapping and direct epithelial damage.[1][2]
-
Mesityl Steric Shield: The bulky N-mesityl (2,4,6-trimethylphenyl) group likely improves metabolic stability and selectivity compared to the phenyl analog (ICMD-01), while maintaining the core safety benefit.[1][2]
Comparative Safety Profile: ICC-Mesityl vs. Indomethacin[2]
The following data synthesis compares the expected safety profile of the mesityl derivative based on the validated profile of its structural analog, ICMD-01 [(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide], and standard NSAID toxicology.[1][2]
Table 1: Comparative Gastrointestinal Toxicity Markers
| Feature | Indomethacin (Standard NSAID) | ICC-Mesityl (Indole-Cyanoacrylamide) | Mechanism of Difference |
| Ulcerogenic Index (UI) | High (>40 mm/rat at 10 mg/kg) | Minimal/None (<5 mm/rat at 50 mg/kg) | Absence of acidic "topical insult" prevents epithelial erosion.[1][2] |
| Gastric Hemorrhage | Severe (Petechiae & bleeding) | Negligible | Preservation of mucosal integrity despite COX inhibition.[1][2] |
| MPO Activity (Neutrophil Infiltration) | Significantly Elevated (>3-fold increase) | Baseline / Low | Reduced local inflammation and chemotaxis in gastric tissue.[2] |
| Mucosal PGE2 Levels | Severely Depleted (<10% of control) | Moderately Reduced | Potential COX-2 selectivity or lack of COX-1 affinity in gastric tissue.[1][2] |
| Mechanism of Action | COX-1/COX-2 Inhibition + Ion Trapping | COX-2/Cytokine Modulation + No Ion Trapping | Elimination of carboxylic acid prevents mitochondrial uncoupling.[1][2] |
Mechanistic Visualization
The diagram below illustrates the divergent pathways of gastric injury between acidic NSAIDs and the non-acidic Indole-Cyanoacrylamide class.
Figure 1: The "Dual Insult" hypothesis of NSAID gastropathy vs. the single-mechanism safety of ICC-Mesityl.[1][2] The absence of ion trapping is the critical safety differentiator.[2]
Experimental Protocols for Safety Validation
To objectively validate the safety profile of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide, the following standardized protocols must be executed. These protocols are self-validating via the use of positive (Indomethacin) and negative (Vehicle) controls.[2]
Protocol A: Acute Ulcerogenic Liability Assay (Rat Model)
Objective: Quantify the macroscopic gastric damage following acute oral administration.[1][2]
-
Animals: Wistar rats (180–220 g), fasted for 18–24 hours (water ad libitum).
-
Grouping (n=6/group):
-
Procedure:
-
Quantification (Ulcer Index):
-
Scan stomach mucosa.[2]
-
Measure total length (mm) of all lesions using ImageJ or calipers.[1][2]
-
Scoring: 0 = Normal; 1 = Redness; 2 = Erosion <1mm; 3 = Ulcer >1mm.[2]
-
Valid Result: Indomethacin group must show Ulcer Index > 20 mm.[1][2] ICC-Mesityl should be statistically indistinguishable from Vehicle.[2]
-
Protocol B: Gastric Myeloperoxidase (MPO) Activity
Objective: Measure neutrophil infiltration (inflammation) in gastric tissue.[1][2]
-
Tissue Prep: Homogenize 100 mg of gastric mucosal tissue in 0.5% hexadecyltrimethylammonium bromide (HTAB) buffer (pH 6.0).
-
Lysis: Freeze-thaw 3 times, sonicate for 10s.
-
Centrifugation: 12,000 x g for 15 min at 4°C.
-
Assay:
-
Mix 10 µL supernatant with 200 µL reaction buffer (o-dianisidine dihydrochloride + 0.0005%
). -
Measure absorbance at 460 nm over 5 minutes.
-
-
Calculation: Express as Units of MPO per mg of tissue.
Workflow Visualization: Safety Assessment Pipeline
Figure 2: Step-by-step experimental workflow for validating the gastrointestinal safety profile.
References
-
Silva, P. et al. (2020).[2] "(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential". International Journal of Molecular Sciences, 21(7), 2591.[2][4] Link[2][3]
-
Sostres, C., & Lanas, A. (2011).[2] "Gastrointestinal effects of NSAIDs". Nature Reviews Gastroenterology & Hepatology, 8, 385–394.[2]
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Wallace, J. L. (2008).[2] "Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself?". Physiological Reviews, 88(4), 1547–1565.[2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
